molecular formula C10H11BrFNO B2830598 2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide CAS No. 1694226-86-2

2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide

Cat. No.: B2830598
CAS No.: 1694226-86-2
M. Wt: 260.106
InChI Key: NSWKTWVAADBTFJ-UHFFFAOYSA-N
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Description

“2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 . It is also known by its CAS number 1694226-86-2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon atom and a 3-fluoro-2-methylphenyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 334.5±37.0 °C, and its predicted density is 1.502±0.06 g/cm3 . The compound’s pKa is predicted to be 11.87±0.70 .

Scientific Research Applications

BFMPA has been used in a variety of scientific research applications, including in the study of biological signaling pathways, drug development, and the study of protein-protein interactions. BFMPA has been used to study the effects of various drugs on cell signaling pathways, as well as to study the effects of protein-protein interactions on cell signaling pathways. BFMPA has also been used to study the effects of various drugs on the expression of certain genes.

Mechanism of Action

The exact mechanism of action of BFMPA is not fully understood, however, it is believed to interact with certain proteins and enzymes in the cell, resulting in changes in the cell's signaling pathways. BFMPA has been demonstrated to bind to certain proteins and enzymes, including the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and differentiation. BFMPA has also been shown to interact with certain G-protein coupled receptors (GPCRs), which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
BFMPA has been demonstrated to possess a wide range of biochemical and physiological effects. BFMPA has been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects. BFMPA has also been shown to possess anti-oxidant, anti-apoptotic, and anti-viral properties. BFMPA has been demonstrated to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, BFMPA has been shown to possess anti-tumorigenic and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

The primary advantage of using BFMPA in laboratory experiments is its ability to interact with a variety of proteins and enzymes in the cell, resulting in changes in the cell's signaling pathways. BFMPA has also been demonstrated to have a wide range of biochemical and physiological effects, making it a versatile molecule for laboratory experiments. However, BFMPA is highly toxic and can be difficult to handle in the laboratory, making it necessary to take proper safety precautions when using it.

Future Directions

In the future, BFMPA could be used to further study the effects of various drugs on cell signaling pathways, as well as to study the effects of protein-protein interactions on cell signaling pathways. BFMPA could also be used to study the effects of various drugs on the expression of certain genes, and to study the effects of various drugs on the development of certain diseases. Additionally, BFMPA could be used to study the effects of various drugs on the immune system, as well as to study the effects of various drugs on the development of cancer. Finally, BFMPA could be used to study the effects of various drugs on the development of neurodegenerative diseases, as well as to study the effects of various drugs on the development of neurological disorders.

Synthesis Methods

BFMPA can be synthesized through several routes, the most common of which is an amide synthesis reaction. This reaction involves the reaction of an amine, such as 2-bromo-N-(3-fluoro-2-methylphenyl)propanamide, with an acid chloride, such as 2-chloro-3-fluoro-2-methylphenyl propanoic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen, in the presence of a base, such as pyridine, to promote the formation of the amide.

Properties

IUPAC Name

2-bromo-N-(3-fluoro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWKTWVAADBTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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